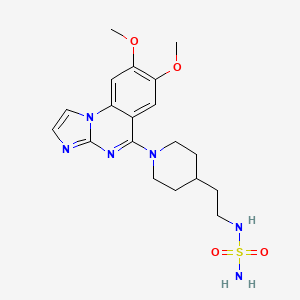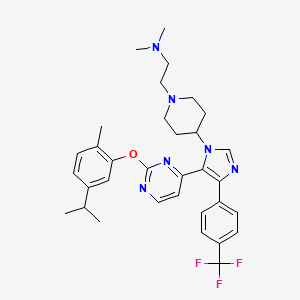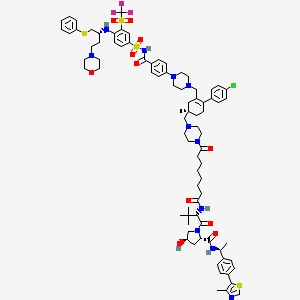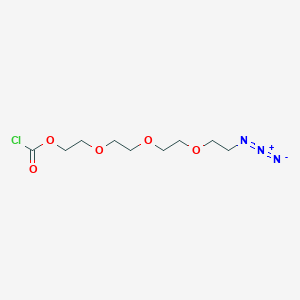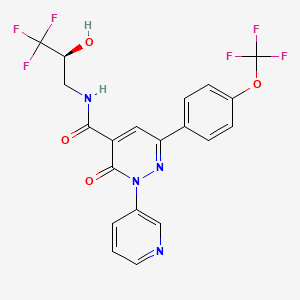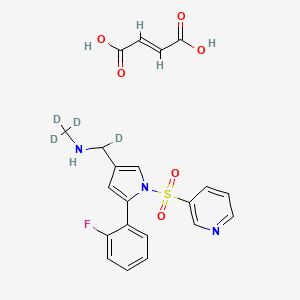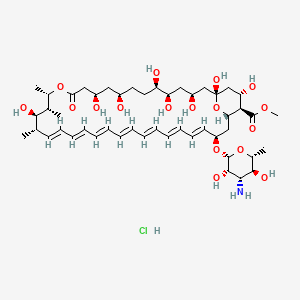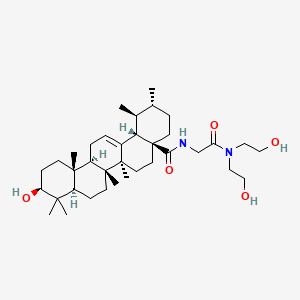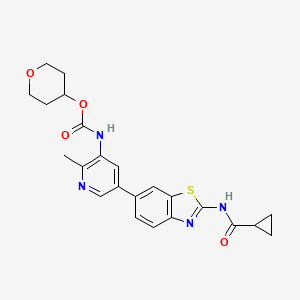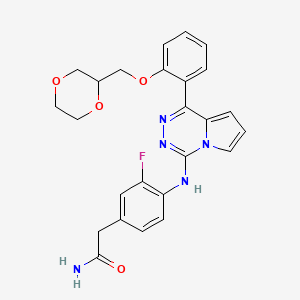
Hypoglycemic agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoglycemic Agent 1 is a compound used to lower blood glucose levels, primarily in the treatment of diabetes mellitus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglycemic Agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, often involving catalysts and specific reagents, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, with careful monitoring of temperature, pressure, and reaction time.
Continuous Processing: Some manufacturers use continuous flow reactors to produce this compound, allowing for more efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Hypoglycemic Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: These include various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups, leading to different pharmacological properties.
Aplicaciones Científicas De Investigación
Hypoglycemic Agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to manage blood glucose levels.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Hypoglycemic Agent 1 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. The primary mechanism includes:
Insulin Sensitization: Enhances the sensitivity of cells to insulin, promoting glucose uptake.
Insulin Secretion: Stimulates the release of insulin from pancreatic beta cells.
Inhibition of Glucose Production: Reduces hepatic glucose output by inhibiting key enzymes involved in gluconeogenesis.
Molecular Targets and Pathways:
Insulin Receptor: Enhances the signaling pathway of the insulin receptor, leading to increased glucose uptake.
Pancreatic Beta Cells: Stimulates insulin secretion by acting on specific ion channels and receptors.
Hepatic Enzymes: Inhibits enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase, reducing glucose production.
Comparación Con Compuestos Similares
- Metformin
- Glipizide
- Pioglitazone
- Sitagliptin
Hypoglycemic Agent 1 represents a significant advancement in the management of diabetes mellitus, offering a multifaceted approach to controlling blood glucose levels. Its unique properties and broad range of applications make it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C25H24FN5O4 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
2-[4-[[1-[2-(1,4-dioxan-2-ylmethoxy)phenyl]pyrrolo[1,2-d][1,2,4]triazin-4-yl]amino]-3-fluorophenyl]acetamide |
InChI |
InChI=1S/C25H24FN5O4/c26-19-12-16(13-23(27)32)7-8-20(19)28-25-30-29-24(21-5-3-9-31(21)25)18-4-1-2-6-22(18)35-15-17-14-33-10-11-34-17/h1-9,12,17H,10-11,13-15H2,(H2,27,32)(H,28,30) |
Clave InChI |
HMVGORSDUCHZCR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CO1)COC2=CC=CC=C2C3=NN=C(N4C3=CC=C4)NC5=C(C=C(C=C5)CC(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


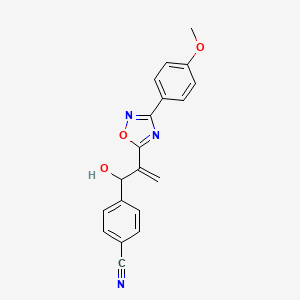
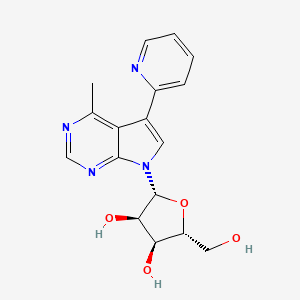
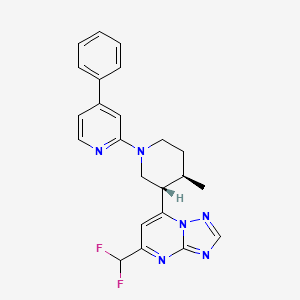
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
